2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a pyrimidine moiety, which is further substituted with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the morpholine ring.
Imidazole Synthesis: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Pyrimidine Synthesis: The pyrimidine ring is often synthesized via condensation reactions involving aldehydes and amines, followed by cyclization.
Coupling and Functionalization: The imidazole and pyrimidine intermediates are coupled under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethyl-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]morpholine
- 2,6-dimethyl-4-[6-(2-ethyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine
Uniqueness
2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine is unique due to the specific substitution pattern on the imidazole and pyrimidine rings, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2,6-dimethyl-4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-7-18(8-11(2)20-10)13-6-14(17-9-16-13)19-5-4-15-12(19)3/h4-6,9-11H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGOTOASCDZKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)N3C=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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